- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,
Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)
93748-19-7 structure
Product Name:2-(4-Fluorophenyl)-2-methylpropanoic acid
Numero CAS:93748-19-7
MF:C10H11FO2
MW:182.191546678543
CID:1057385
Update Time:2025-06-06
2-(4-Fluorophenyl)-2-methylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Fluorophenyl)-2-methylpropanoic acid
- 2-(4-Fluorophenyl)-2-methylpropionic acid
- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
-
- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
- Chiave InChI: IOSAIRIBZLAABD-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)(C)C1C=CC(F)=CC=1)O
Proprietà calcolate
- Massa esatta: 182.07400
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
Proprietà sperimentali
- Densità: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 268.8±15.0 ºC (760 Torr),
- Punto di infiammabilità: 116.3±20.4 ºC,
- Solubilità: Molto leggermente solubile (0,55 g/l) (25°C),
- PSA: 37.30000
- LogP: 2.18790
2-(4-Fluorophenyl)-2-methylpropanoic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-(4-Fluorophenyl)-2-methylpropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188415-5g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 96% | 5g |
¥3816.90 | 2023-09-02 | |
| Alichem | A019116880-5g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 5g |
$604.20 | 2023-08-31 | |
| Alichem | A019116880-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 10g |
$872.10 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054015-500mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 500mg |
1981.0CNY | 2021-08-04 | ||
| TRC | F621233-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | F621233-250mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | F621233-500mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 500mg |
$224.00 | 2023-05-18 | ||
| TRC | F621233-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 1g |
$316.00 | 2023-05-18 | ||
| Apollo Scientific | PC902103-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 1g |
£151.00 | 2025-08-06 | |
| A2B Chem LLC | AC81650-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 1g |
$134.00 | 2024-07-18 |
2-(4-Fluorophenyl)-2-methylpropanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux
Riferimento
- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Riferimento
- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt
Riferimento
- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32
2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- ethyl 2-(4-fluorophenyl)-2-methylpropanoate
- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate
- 4-Fluorophenylacetic acid
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-fluorophenyl)-2-methylpropanoate
2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products
2-(4-Fluorophenyl)-2-methylpropanoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid
Numero d'ordine:A853013
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:43
Prezzo ($):172.0/421.0
Email:sales@amadischem.com
2-(4-Fluorophenyl)-2-methylpropanoic acid Letteratura correlata
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):172.0/421.0